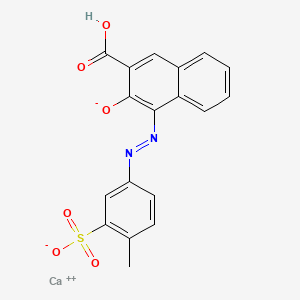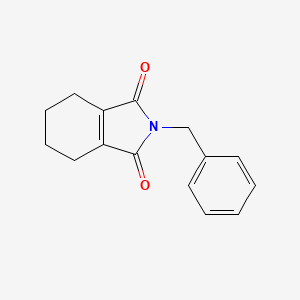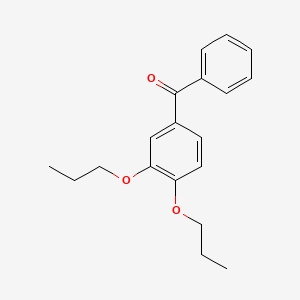![molecular formula C24H24N6O B12680814 (2E,6E)-2,6-bis[(4-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one CAS No. 72259-80-4](/img/structure/B12680814.png)
(2E,6E)-2,6-bis[(4-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,6E)-2,6-bis[(4-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one is a synthetic organic compound characterized by its unique structure, which includes azide groups and a tert-butyl group attached to a cyclohexanone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E)-2,6-bis[(4-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one typically involves a multi-step process. One common method starts with the preparation of the cyclohexanone core, followed by the introduction of the azide groups and the tert-butyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to achieve efficient and cost-effective production. The use of automated systems and advanced purification techniques is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(2E,6E)-2,6-bis[(4-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The azide groups can be oxidized to form nitro groups.
Reduction: The azide groups can be reduced to amines.
Substitution: The azide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions to replace the azide groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azide groups typically yields nitro derivatives, while reduction results in the formation of amines.
Applications De Recherche Scientifique
(2E,6E)-2,6-bis[(4-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent, allowing for selective labeling of biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (2E,6E)-2,6-bis[(4-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one involves its ability to undergo click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction is highly specific and efficient, making it useful for various applications, including bioconjugation and material science. The molecular targets and pathways involved depend on the specific application and the nature of the molecules it interacts with.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E,6E)-2,6-bis[(4-aminophenyl)methylidene]-4-tert-butylcyclohexan-1-one: Similar structure but with amine groups instead of azide groups.
(2E,6E)-2,6-bis[(4-nitrophenyl)methylidene]-4-tert-butylcyclohexan-1-one: Contains nitro groups instead of azide groups.
Uniqueness
The presence of azide groups in (2E,6E)-2,6-bis[(4-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one makes it particularly useful for click chemistry applications. This sets it apart from similar compounds with different functional groups, as the azide groups provide unique reactivity and versatility in various chemical reactions.
Propriétés
Numéro CAS |
72259-80-4 |
|---|---|
Formule moléculaire |
C24H24N6O |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
(2E,6E)-2,6-bis[(4-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one |
InChI |
InChI=1S/C24H24N6O/c1-24(2,3)20-14-18(12-16-4-8-21(9-5-16)27-29-25)23(31)19(15-20)13-17-6-10-22(11-7-17)28-30-26/h4-13,20H,14-15H2,1-3H3/b18-12+,19-13+ |
Clé InChI |
HKDFKRQONBWPNS-KLCVKJMQSA-N |
SMILES isomérique |
CC(C1C/C(=C\C2=CC=C(C=C2)N=[N+]=[N-])/C(=O)/C(=C/C3=CC=C(C=C3)N=[N+]=[N-])/C1)(C)C |
SMILES canonique |
CC(C)(C)C1CC(=CC2=CC=C(C=C2)N=[N+]=[N-])C(=O)C(=CC3=CC=C(C=C3)N=[N+]=[N-])C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



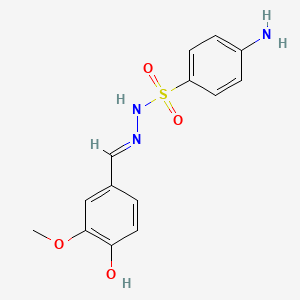
![2-(Chloromethyl)-2-methyl-1,5-diphenyl-imidazo[4,5-b]phenazine](/img/structure/B12680746.png)
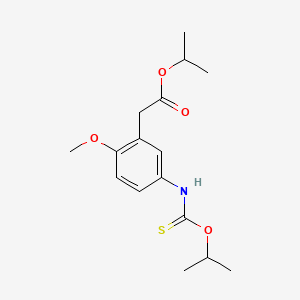
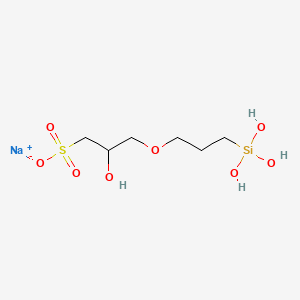
![5-Amino-2-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL)azo]benzoic acid](/img/structure/B12680755.png)



